molecular formula C20H17N3O3 B11692464 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate

Cat. No.: B11692464
M. Wt: 347.4 g/mol
InChI Key: YXUHACZCRNYIKR-GXDHUFHOSA-N
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Description

4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxyphenyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects . The cyano group and methoxyphenyl propanoate ester also contribute to the compound’s activity by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] propanoate

InChI

InChI=1S/C20H17N3O3/c1-3-19(24)26-17-9-8-13(11-18(17)25-2)10-14(12-21)20-22-15-6-4-5-7-16(15)23-20/h4-11H,3H2,1-2H3,(H,22,23)/b14-10+

InChI Key

YXUHACZCRNYIKR-GXDHUFHOSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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